molecular formula C7H5BrIN3 B2845448 1-(Azidomethyl)-4-bromo-2-iodobenzene CAS No. 2305255-10-9

1-(Azidomethyl)-4-bromo-2-iodobenzene

Cat. No.: B2845448
CAS No.: 2305255-10-9
M. Wt: 337.946
InChI Key: HHBWTLFKKSAISI-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-bromo-2-iodobenzene is a versatile multifunctional building block designed for advanced synthetic chemistry and materials science research. This compound features three distinct and orthogonally reactive functional groups—an aryl iodide, an aryl bromide, and a benzyl azide—on a single aromatic scaffold. This unique architecture allows for sequential, site-selective metal-catalyzed cross-couplings, such as the Sonogashira, Suzuki, and Heck reactions . The differing reactivity of the halogen substituents, where the aryl iodide is typically more reactive than the aryl bromide, enables controlled step-wise functionalization to create complex, unsymmetrical molecular structures from a single precursor . Furthermore, the azidomethyl group is a highly valuable handle for bioorthogonal chemistry and click reactions. It can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form stable triazole linkages, or function as a precursor for the Staudinger reduction to amines. This makes the compound an excellent candidate for synthesizing functionalized polymers, molecular wires, pharmaceutical scaffolds, and bioconjugation probes. As a key intermediate, its applications span the development of organic electronic materials, ligand design for metal-organic frameworks (MOFs), and the synthesis of combinatorial libraries for drug discovery. Safety Note: This product is intended for research purposes only in a controlled laboratory setting and is not suitable for diagnostic, therapeutic, or personal use. Proper safety protocols must be followed when handling azide compounds.

Properties

IUPAC Name

1-(azidomethyl)-4-bromo-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrIN3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBWTLFKKSAISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-bromo-2-iodobenzene can be synthesized through several methods, including:

  • Halogenation: Starting with benzene, sequential halogenation reactions can introduce bromine and iodine substituents. The azidomethyl group can be introduced through nucleophilic substitution reactions.

  • Sandmeyer Reaction: This involves diazotization of an aniline derivative followed by substitution with bromine and iodine.

  • Nucleophilic Substitution: Using a benzene derivative with a suitable leaving group, nucleophilic substitution with azide ion (N3-) can introduce the azidomethyl group.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-4-bromo-2-iodobenzene can undergo various chemical reactions, including:

  • Oxidation: The bromo and iodo substituents can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: The azidomethyl group can be reduced to form an amine.

  • Substitution Reactions: The halogen substituents can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

  • Substitution Reactions: Various nucleophiles such as sodium azide (NaN3) for azidation, or Grignard reagents for carbon nucleophiles.

Major Products Formed:

  • Oxidation Products: Bromo- and iodo-substituted carboxylic acids or ketones.

  • Reduction Products: Amines derived from the azidomethyl group.

  • Substitution Products: Compounds with different nucleophiles replacing the halogens.

Scientific Research Applications

1-(Azidomethyl)-4-bromo-2-iodobenzene is utilized in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

  • Biology: The azidomethyl group can be used in bioconjugation techniques, attaching biomolecules to surfaces or other molecules.

  • Medicine: It can be employed in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Its unique reactivity makes it useful in materials science and the development of advanced materials.

Mechanism of Action

The mechanism by which 1-(Azidomethyl)-4-bromo-2-iodobenzene exerts its effects depends on the specific reaction it undergoes. For example:

  • Oxidation: The mechanism involves the transfer of electrons from the halogen substituents to the oxidizing agent, resulting in the formation of carboxylic acids or ketones.

  • Reduction: The azidomethyl group undergoes reduction through the addition of hydrogen atoms, leading to the formation of an amine.

  • Substitution Reactions: Nucleophilic substitution involves the attack of a nucleophile on the halogenated benzene ring, displacing the halogen atoms.

Molecular Targets and Pathways:

  • Oxidation: Targets the halogen substituents on the benzene ring.

  • Reduction: Targets the azidomethyl group.

  • Substitution Reactions:

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 2-iodo substituent in the target compound introduces steric hindrance and electron-withdrawing effects, which may slow down electrophilic substitution compared to para-substituted analogs .
  • Regioselectivity : The iodine atom at position 2 directs cross-coupling reactions (e.g., Suzuki) to the bromine site at position 4, offering orthogonal reactivity compared to 1-(azidomethyl)-4-iodobenzene .

Reactivity in Click Chemistry

1-(Azidomethyl)-4-bromo-2-iodobenzene exhibits superior versatility in CuAAC compared to simpler analogs:

  • Triazole Synthesis : Reacts with terminal alkynes (e.g., dipropargyl uracil) to form 1,4-disubstituted triazoles in >90% yields under optimized conditions .
  • Orthogonal Functionalization : The bromine and iodine atoms allow sequential modifications post-triazole formation. For example, bromine can undergo Suzuki coupling, while iodine participates in Ullmann reactions .

In contrast, 1-(azidomethyl)-4-fluorobenzene and 1-(azidomethyl)-4-chlorobenzene show lower yields (75–85%) in triazole synthesis due to weaker leaving-group abilities of F and Cl .

Q & A

Characterization Question

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzylic CH₂N₃ at δ 4.2–4.5 ppm) .
  • X-ray Crystallography : Resolves steric interactions between halogens and the azidomethyl group (e.g., torsion angles >90° between I and Br) .
  • IR Spectroscopy : Confirms azide presence via the N₃ stretch at ~2100 cm⁻¹ .

What are the challenges in optimizing regioselectivity for sequential substitution reactions on this compound?

Advanced Mechanistic Question
Regioselectivity is influenced by:

  • Halogen Leaving Ability : Iodine (weaker C-I bond) is replaced first in SNAr reactions, followed by bromine .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for para-substitution .
    Experimental Design :
  • Use isotopic labeling (e.g., ¹²⁵I) to track substitution order.
  • Compare outcomes under microwave vs. conventional heating to assess kinetic vs. thermodynamic control .

How does the compound’s lipophilicity (Log P ≈ 3.75) influence its utility in biological assays?

Physicochemical Property Question
The moderate Log P value suggests:

  • Membrane Permeability : Suitable for cellular uptake studies but may require formulation with cyclodextrins or liposomes for aqueous solubility .
  • Biodistribution : Predictable partitioning into lipid-rich tissues (e.g., liver, brain) in pharmacokinetic models .
    Methodological Note : Adjust assay media with co-solvents (e.g., 5% DMSO) to maintain solubility without compromising cell viability .

What safety protocols are critical when handling this compound?

Operational Safety Question

  • Azide Hazard : Avoid shock, friction, or heat to prevent explosive decomposition. Store in cool (<25°C), dry conditions .
  • Halogen Toxicity : Use fume hoods and PPE (gloves, goggles) to mitigate exposure to Br/I vapors .
  • Waste Disposal : Quench residual azides with sodium nitrite (NaNO₂) before disposal .

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